(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1365244-07-0
VCID: VC8235696
InChI: InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
SMILES: B(C1=C(C=C(C=C1)Cl)CO)(O)O
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

CAS No.: 1365244-07-0

Cat. No.: VC8235696

Molecular Formula: C7H8BClO3

Molecular Weight: 186.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid - 1365244-07-0

CAS No. 1365244-07-0
Molecular Formula C7H8BClO3
Molecular Weight 186.4 g/mol
IUPAC Name [4-chloro-2-(hydroxymethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
Standard InChI Key SPGPJDKIBHDACA-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Cl)CO)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)Cl)CO)(O)O

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of (4-chloro-2-(hydroxymethyl)phenyl)boronic acid is C₇H₈BClO₃, with a molecular weight of 186.4 g/mol . Key structural features include:

  • A boronic acid group (-B(OH)₂) enabling covalent interactions with diols and amines.

  • A hydroxymethyl (-CH₂OH) substituent enhancing solubility and hydrogen-bonding capacity.

  • A chlorine atom at the para position, influencing electronic effects and steric hindrance .

Table 1: Physicochemical Properties

PropertyValueSource
Density1.3 ± 0.1 g/cm³
Boiling Point362.0 ± 44.0 °C
Melting Point251–256 °C
Water Solubility25 g/L
LogP (Partition Coefficient)0.41

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.71 (s, 2H, -CH₂OH), 7.37 (d, 2H, J = 8.2 Hz), 7.81 (d, 2H, J = 8.2 Hz) .

  • IR: Broad O-H stretch at 3200–3400 cm⁻¹ (boronic acid and hydroxymethyl), B-O stretch at 1340 cm⁻¹ .

Synthesis and Reaction Pathways

Suzuki-Miyaura Cross-Coupling

The compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For example, coupling with 1-bromo-4-trifluoromethylbenzene using PdCl₂(dppf) and Cs₂CO₃ in DMF/THF at 90°C yields biphenyl derivatives with 75–90% efficiency :

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid+Ar-XPd catalystBiaryl product\text{(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Conditions:

  • Catalyst: PdCl₂(dppf) (2–5 mol%).

  • Base: Cs₂CO₃ or K₂CO₃.

  • Solvent: DMF/THF (1:1).

  • Temperature: 60–90°C .

Table 2: Representative Suzuki Coupling Yields

Aryl HalideCatalystYield (%)Reference
4-Bromo-1,3-thiazolePd(PPh₃)₄75
1-Bromo-4-trifluorobenzenePdCl₂(dppf)90

Pinacol Ester Formation

The boronic acid is often converted to its pinacol ester (CAS 1485110-17-5) to improve stability and reactivity. Reacting with pinacol in THF under reflux for 22 hours achieves a 92% yield :

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid+PinacolPinacol ester\text{(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid} + \text{Pinacol} \rightarrow \text{Pinacol ester}

Applications: The ester derivative is used in hydrophobic media or where boronic acid instability limits reactions .

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound is a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, it is coupled with pyridin-3-yl groups to produce candidates for EGFR inhibitors .

Biochemical Probes

Its boronic acid group binds to diols, enabling applications in:

  • Glucose sensing: Reversible interaction with saccharides.

  • Protease inhibition: Transition-state analogs for serine proteases .

Polymer and Material Chemistry

Incorporated into polymers for:

  • Self-healing materials: Dynamic B-O bonds enable reversible cross-linking.

  • CO₂ capture: Boronate-based frameworks with high surface area .

Precautionary MeasureCode
Wear protective glovesP280
Avoid inhalationP305+P351+P338
Store in a cool placeP410
SupplierPurity (%)Price (USD/g)
Tianjin Xinghan9550
BOC Sciences98120

Recent Research Advances

Enzyme Inhibition Studies

Docking studies reveal affinity for β-lactamases, suggesting potential as antibiotic adjuvants . The boronic acid group mimics tetrahedral intermediates in enzyme catalysis.

Insulin Stabilization

The compound’s diol-binding capacity stabilizes insulin hexamers, enhancing therapeutic formulations .

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